molecular formula C26H30O6 B12506730 2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol

2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol

Cat. No.: B12506730
M. Wt: 438.5 g/mol
InChI Key: WUCVLFKANBQSOT-UHFFFAOYSA-N
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Description

2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is a complex organic compound with the molecular formula C26H30O6 and a molecular weight of 438.51 g/mol . This compound is characterized by its unique structure, which includes three benzene rings connected by an ethane-1,1,1-triyl core, each linked through an oxygen atom to an ethan-1-ol group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) typically involves the reaction of ethane-1,1,1-triyl tris(4-hydroxybenzene) with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. Additionally, the benzene rings provide a hydrophobic environment that can interact with other hydrophobic molecules, influencing their behavior and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(methanol)
  • 2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(propan-1-ol)

Uniqueness

2,2’,2’'-((Ethane-1,1,1-triyltris(benzene-4,1-diyl))tris(oxy))tris(ethan-1-ol) is unique due to its specific combination of three benzene rings connected by an ethane-1,1,1-triyl core and linked through oxygen atoms to ethan-1-ol groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-[4-[1,1-bis[4-(2-hydroxyethoxy)phenyl]ethyl]phenoxy]ethanol

InChI

InChI=1S/C26H30O6/c1-26(20-2-8-23(9-3-20)30-17-14-27,21-4-10-24(11-5-21)31-18-15-28)22-6-12-25(13-7-22)32-19-16-29/h2-13,27-29H,14-19H2,1H3

InChI Key

WUCVLFKANBQSOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCCO)(C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO

Origin of Product

United States

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